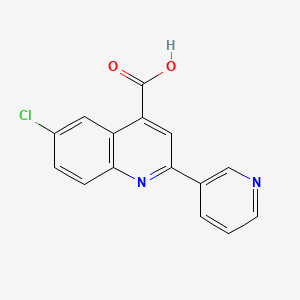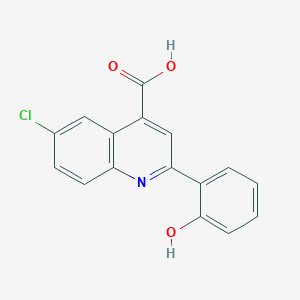
Tetramethyl pentane-1,3,3,5-tetracarboxylate
Übersicht
Beschreibung
Tetramethyl pentane-1,3,3,5-tetracarboxylate is an organic compound with the molecular formula C13H20O8. It is a tetraester derivative of pentane-1,3,3,5-tetracarboxylic acid. This compound is characterized by its four ester functional groups, which are derived from the esterification of the carboxylic acid groups with methanol. The compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethyl pentane-1,3,3,5-tetracarboxylate can be synthesized through the esterification of pentane-1,3,3,5-tetracarboxylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl pentane-1,3,3,5-tetracarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of a strong acid or base.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., ethanol) with acid or base catalysts (e.g., sulfuric acid or sodium methoxide).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and methanol.
Transesterification: New esters and methanol.
Reduction: Tetramethyl pentane-1,3,3,5-tetraol.
Wissenschaftliche Forschungsanwendungen
Tetramethyl pentane-1,3,3,5-tetracarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques.
Wirkmechanismus
The mechanism of action of tetramethyl pentane-1,3,3,5-tetracarboxylate depends on the specific application and the chemical reactions it undergoes. In general, the ester groups can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the ester, leading to the formation of new products. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Tetramethyl pentane-1,3,3,5-tetracarboxylate can be compared with other tetraester compounds, such as:
Tetramethyl butane-1,2,3,4-tetracarboxylate: Similar in structure but with a different carbon backbone.
Tetramethyl hexane-1,2,3,4-tetracarboxylate: Similar in structure but with a longer carbon backbone.
Tetramethyl benzene-1,2,4,5-tetracarboxylate: Similar in structure but with an aromatic ring instead of an aliphatic chain.
The uniqueness of this compound lies in its specific carbon backbone and the positioning of the ester groups, which confer distinct chemical properties and reactivity compared to other tetraester compounds.
Eigenschaften
IUPAC Name |
tetramethyl pentane-1,3,3,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-18-9(14)5-7-13(11(16)20-3,12(17)21-4)8-6-10(15)19-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZAGONSRCGXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384385 | |
| Record name | tetramethyl pentane-1,3,3,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19766-36-0 | |
| Record name | tetramethyl pentane-1,3,3,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)
